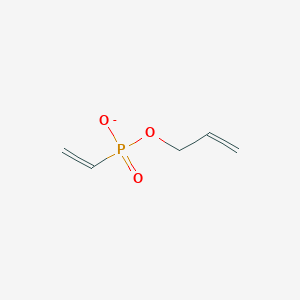![molecular formula C27H33NO B14262787 2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol CAS No. 150300-60-0](/img/structure/B14262787.png)
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize various products, including lubricant oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol typically involves the alkylation of phenol with isobutylene, catalyzed by aluminium phenoxide . The reaction conditions include a temperature of around 172°C and a pressure of 30 mmHg .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminium hydride are frequently used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Industry: Utilized in the stabilization of lubricant oils, fuels, and polymers.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and free radicals, which are involved in various oxidative processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and ultraviolet stabilizer.
Butylated hydroxytoluene: A widely used antioxidant in food and industrial applications.
Uniqueness
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol is unique due to its specific structure, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in stabilizing products under harsh conditions .
Properties
CAS No. |
150300-60-0 |
|---|---|
Molecular Formula |
C27H33NO |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(N-phenylanilino)methyl]phenol |
InChI |
InChI=1S/C27H33NO/c1-26(2,3)23-17-20(18-24(25(23)29)27(4,5)6)19-28(21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,29H,19H2,1-6H3 |
InChI Key |
POJNSTQCNUJVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)

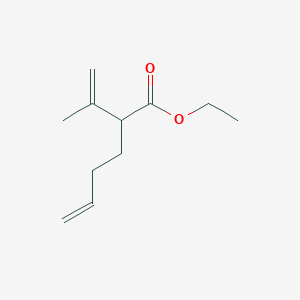
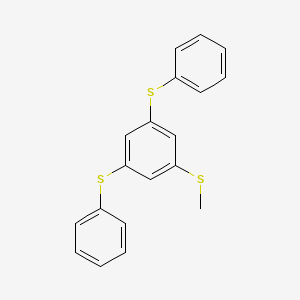
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)
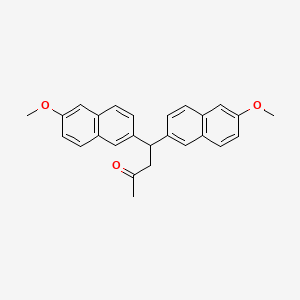

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

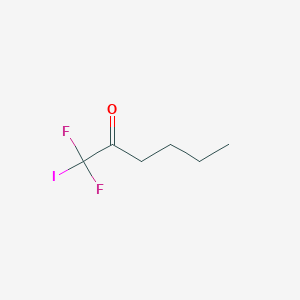
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
